4-[(E)-{2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate
Description
4-({(E)-2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)PHENYL 2-(2,4-DIOXO-1,3-THIAZOLAN-5-YL)ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole moiety, a thiazolidine ring, and a hydrazone linkage, making it a unique structure for research and industrial applications.
Properties
Molecular Formula |
C21H16N4O6S2 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]phenyl] 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate |
InChI |
InChI=1S/C21H16N4O6S2/c26-17(11-32-21-23-14-3-1-2-4-15(14)31-21)25-22-10-12-5-7-13(8-6-12)30-18(27)9-16-19(28)24-20(29)33-16/h1-8,10,16H,9,11H2,(H,25,26)(H,24,28,29)/b22-10+ |
InChI Key |
FSIWCVMHIUIGMO-LSHDLFTRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)CC4C(=O)NC(=O)S4 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NN=CC3=CC=C(C=C3)OC(=O)CC4C(=O)NC(=O)S4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)PHENYL 2-(2,4-DIOXO-1,3-THIAZOLAN-5-YL)ACETATE typically involves multiple steps:
Formation of the Benzoxazole Moiety: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Synthesis of the Thiazolidine Ring: This step involves the reaction of a thioamide with an α-halo acid.
Hydrazone Formation: The hydrazone linkage is formed by reacting a hydrazine derivative with an aldehyde or ketone.
Final Coupling: The final step involves coupling the benzoxazole and thiazolidine intermediates through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({(E)-2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)PHENYL 2-(2,4-DIOXO-1,3-THIAZOLAN-5-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-({(E)-2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)PHENYL 2-(2,4-DIOXO-1,3-THIAZOLAN-5-YL)ACETATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole moieties.
Thiazolidine Derivatives: Compounds containing thiazolidine rings.
Hydrazone Derivatives: Compounds with hydrazone linkages.
Uniqueness
What sets 4-({(E)-2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)PHENYL 2-(2,4-DIOXO-1,3-THIAZOLAN-5-YL)ACETATE apart is its unique combination of these three structural features, which may confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
